molecular formula C12H16ClNO3 B3386366 2-chloro-N-(3,4-diethoxyphenyl)acetamide CAS No. 727982-71-0

2-chloro-N-(3,4-diethoxyphenyl)acetamide

Cat. No.: B3386366
CAS No.: 727982-71-0
M. Wt: 257.71 g/mol
InChI Key: MRVUROCJAFSKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,4-diethoxyphenyl)acetamide: is an organic compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.72 g/mol . This compound is characterized by the presence of a chloroacetamide group attached to a diethoxyphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3,4-diethoxyphenyl)acetamide typically involves the reaction of 3,4-diethoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity .

Scientific Research Applications

Chemistry: 2-chloro-N-(3,4-diethoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules . It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein binding

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

Uniqueness: 2-chloro-N-(3,4-diethoxyphenyl)acetamide is unique due to the presence of diethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

2-chloro-N-(3,4-diethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-3-16-10-6-5-9(14-12(15)8-13)7-11(10)17-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVUROCJAFSKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)CCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262725
Record name Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727982-71-0
Record name Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727982-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(3,4-diethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3,4-diethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3,4-diethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(3,4-diethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(3,4-diethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(3,4-diethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(3,4-diethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.